MM-102 - 1417329-24-8

MM-102

Catalog Number: EVT-276498
CAS Number: 1417329-24-8
Molecular Formula: C35H49F2N7O4
Molecular Weight: 669.8188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MM-102, also known as MM-102, is a small-molecule peptidomimetic inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). [] This interaction is crucial for the enzymatic activity of MLL1, a histone H3 lysine 4 (H3K4) methyltransferase. [] MM-102 acts as a potent antagonist of MLL1 activity by disrupting the formation of the MLL1-WDR5 complex. []

Synthesis Analysis

The synthesis of MM-102 is based on the -CO-ARA-NH- motif, the minimum binding motif derived from MLL1. [] While the specific steps of the synthesis are not detailed in the provided literature, the study mentions the design of a large number of peptidomimetics targeting the MLL1/WDR5 interaction. []

Molecular Structure Analysis

Although the exact molecular structure of MM-102 is not provided in the literature reviewed, co-crystal structures of two potent peptidomimetics similar to MM-102 in complex with WDR5 have been determined. [] These structures provide insights into the structural basis for high-affinity binding to WDR5. []

Mechanism of Action

MM-102 functions by disrupting the protein-protein interaction between MLL1 and WDR5. [] This interaction is essential for the enzymatic activity of MLL1, which plays a critical role in the methylation of histone H3K4. [, , ] By preventing the formation of the MLL1-WDR5 complex, MM-102 effectively inhibits MLL1's ability to methylate H3K4, thereby impacting gene expression. [] This inhibition leads to the downregulation of MLL1 target genes, including those involved in cell growth, proliferation, and differentiation. [, , ]

Applications
  • Inhibiting Leukemia Cell Growth: MM-102 effectively decreases the expression of HoxA9 and Meis-1, two critical MLL1 target genes involved in the development of leukemia driven by MLL1 fusion proteins. [] The compound also inhibits cell growth and induces apoptosis in leukemia cells harboring MLL1 fusion proteins. []
  • Enhancing Stem Cell Differentiation: In bovine embryonic stem cells, MM-102 treatment improved pluripotency and differentiation potential. [] This effect is attributed to the upregulation of stem cell signaling pathways, changes in H3K4me1 modification, and altered DNA methylation patterns. []
  • Modulating Gene Expression: MM-102 treatment in various cell lines has shown to influence the expression of genes related to cell identity, extracellular matrix, migration, pluripotency, apoptosis, and inflammatory responses. [, , , , , , ]
  • Investigating Epigenetic Mechanisms: MM-102 serves as a valuable tool for studying the role of MLL1 and H3K4 methylation in various biological processes, including embryonic development, cancer progression, and disease pathogenesis. [, , , , , ]
Future Directions
  • Investigating its therapeutic potential: Further studies are needed to evaluate the efficacy and safety of MM-102 in preclinical and clinical settings for treating leukemia and other cancers driven by MLL1 fusion proteins. []
  • Exploring its use in regenerative medicine: Given its ability to enhance stem cell differentiation, MM-102 could be further investigated for its potential in cell-based therapies and regenerative medicine applications. []

MI-503

    Compound Description: MI-503 is a small-molecule inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and Menin. [] It disrupts the formation of the MLL1-Menin complex, thereby interfering with MLL1's function as a histone methyltransferase. [] MI-503 has been investigated for its potential in treating acute kidney injury (AKI) in murine models. []

GSK-J4

    Compound Description: GSK-J4 is a specific small-molecule inhibitor that targets Jumonji D3 (JMJD3), an H3K27me3 demethylase. [, ] This inhibition can lead to a decrease in the expression of G-CSF receptor (CD114) in neuroblastoma cells. [, ] Studies suggest potential anti-tumor activity of GSK-J4 in neuroblastoma by reducing tumorigenicity and metastasis. [, ]

    Relevance: GSK-J4, while not structurally related to MM-102, targets a different epigenetic regulator (JMJD3) involved in histone modification. [, ] This highlights the significance of understanding the interplay between different epigenetic regulators in disease contexts where MM-102 might be relevant.

EPZ00477

    Compound Description: EPZ00477 is a selective inhibitor of the histone methyltransferase DOT1L. [] It demonstrates efficacy in preclinical models of leukemia bearing MLL gene rearrangements. []

    Relevance: Although structurally different from MM-102, EPZ00477 also targets a histone methyltransferase, highlighting the importance of this enzyme family as a therapeutic target. [] Both inhibitors exemplify the potential of targeting epigenetic mechanisms in cancer treatment.

Properties

CAS Number

1417329-24-8

Product Name

HMTase Inhibitor IX

IUPAC Name

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide

Molecular Formula

C35H49F2N7O4

Molecular Weight

669.8188

InChI

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1

InChI Key

RZKSQRIPRKWVBU-MHZLTWQESA-N

SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C

Solubility

Soluble in DMSO

Synonyms

MM-102; MM102; MM 102

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.